Cas no 1012425-09-0 (2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide)
![2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide structure](https://www.kuujia.com/scimg/cas/1012425-09-0x500.png)
2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 1012425-09-0
- 2-{N-[(furan-2-yl)methyl]-2-phenylethenesulfonamido}-N-[4-(trifluoromethoxy)phenyl]acetamide
- EN300-26609252
- 2-{n-[(furan-2-yl)methyl]2-phenylethenesulfonamido}-n-[4-(trifluoromethoxy)phenyl]acetamide
- Z25966946
- AKOS000938021
- 2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide
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- Inchi: 1S/C22H19F3N2O5S/c23-22(24,25)32-19-10-8-18(9-11-19)26-21(28)16-27(15-20-7-4-13-31-20)33(29,30)14-12-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,26,28)
- InChI Key: ZYFJSFMSSFZSKT-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC(F)(F)F)C=C1)(=O)CN(CC1=CC=CO1)S(C=CC1=CC=CC=C1)(=O)=O
Computed Properties
- Exact Mass: 480.09667737g/mol
- Monoisotopic Mass: 480.09667737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 755
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.2Ų
- XLogP3: 4.2
Experimental Properties
- Density: 1.427±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 12.31±0.70(Predicted)
2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609252-0.05g |
2-{N-[(furan-2-yl)methyl]-2-phenylethenesulfonamido}-N-[4-(trifluoromethoxy)phenyl]acetamide |
1012425-09-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide Related Literature
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
Additional information on 2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide
Professional Introduction to Compound with CAS No. 1012425-09-0 and Product Name: 2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide
The compound in question, identified by the CAS number 1012425-09-0, is a highly specialized molecule with a complex chemical structure. Its product name, 2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide, highlights its intricate architecture, which includes several key functional groups such as furanylmethyl, phenylethenylsulfonyl, and trifluoromethoxy substituents. These components contribute to its unique reactivity and potential applications in the field of pharmaceuticals and biotechnology.
In recent years, there has been significant interest in the development of novel compounds that exhibit potent biological activity. The structure of this compound suggests that it may interact with biological targets in a manner that could be beneficial for therapeutic applications. Specifically, the presence of the (2-phenylethenyl)sulfonyl group and the 4-(trifluoromethoxy)phenyl moiety are particularly noteworthy, as they are known to enhance binding affinity and selectivity in drug-like molecules.
Current research in medicinal chemistry has emphasized the importance of rational drug design, where the structural features of a compound are carefully tailored to optimize its pharmacological properties. The compound under discussion aligns well with this approach, as its multifaceted structure allows for multiple points of interaction with biological receptors or enzymes. This versatility makes it a promising candidate for further investigation in the development of new treatments for various diseases.
One of the most exciting aspects of this compound is its potential to serve as a scaffold for further derivatization. By modifying specific functional groups, researchers can explore new analogs that may exhibit improved efficacy or reduced side effects. For instance, the furanylmethyl group could be replaced or altered to enhance solubility or metabolic stability, while the trifluoromethoxy substituent might be modified to fine-tune binding interactions.
The pharmaceutical industry has long recognized the value of heterocyclic compounds in drug development. Heterocycles, such as those present in this molecule, often possess desirable pharmacokinetic properties and can be easily incorporated into complex molecular frameworks. The 2-phenylethenylsulfonyl moiety, in particular, is known for its ability to modulate enzyme activity, making it a valuable component in the design of enzyme inhibitors.
Recent advances in computational chemistry have also facilitated the rapid screening of novel compounds like this one. By leveraging high-throughput virtual screening techniques, researchers can identify potential hits that merit further experimental validation. This approach has already proven successful in identifying lead compounds for various therapeutic areas, including oncology and inflammatory diseases.
In addition to its pharmaceutical potential, this compound may also find applications in other areas of chemical biology. For example, it could serve as a tool compound for studying protein-protein interactions or as a precursor for synthesizing more complex molecules with tailored properties. The versatility of its structure allows it to be adapted for multiple purposes, making it a versatile asset in both academic and industrial research settings.
The synthesis of such complex molecules requires meticulous planning and expertise. Advanced synthetic methodologies must be employed to ensure high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations are often utilized to construct the intricate frameworks present in this compound. The successful synthesis not only demonstrates the capabilities of modern organic chemistry but also paves the way for further functionalization and derivatization.
As our understanding of biological systems continues to grow, so does our ability to design molecules that interact with them in precise ways. The compound described here represents an example of how structural complexity can be leveraged to achieve desired biological outcomes. By combining cutting-edge synthetic chemistry with sophisticated computational modeling, researchers can accelerate the discovery process and bring new treatments to patients more quickly than ever before.
The future of drug discovery lies in our ability to harness the power of interdisciplinary approaches. By integrating knowledge from chemistry, biology, and computer science, we can develop innovative solutions to complex medical challenges. The compound with CAS number 1012425-09-0 exemplifies this spirit of innovation and underscores the importance of continued research in this field.
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